
1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione
Overview
Description
“1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione” consists of a butane-1,3-dione group attached to a 2-oxopyrrolidin-1-yl group . The SMILES representation of the molecule isCC(=O)CC(=O)N1CCCC1=O .
Scientific Research Applications
Photoinduced Direct Oxidative Annulation
A study by Zhang et al. (2017) demonstrated the use of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones in a photoinduced direct oxidative annulation process. This method, which does not require transition metals or oxidants, allows the creation of highly functionalized polyheterocyclic compounds, including analogues of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione (Zhang et al., 2017).
Tautomeric Preferences in Density Functional Theory (DFT) Studies
Research by Dobosz, Gawinecki, and Ośmiałowski (2010) used DFT calculations to study the tautomeric preferences of similar α-diketones, which can provide insights into the behavior of compounds like 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione under different conditions (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Lanthanide Ternary Complex System
A 2019 study by Li et al. involved the use of a derivative of butane-1,3-dione in the assembly of a lanthanide ternary complex system. This research highlights the potential for such compounds in creating novel optical sensing structures (Li et al., 2019).
Synthesis of Spiroheterocycles
Gao et al. (2017) reported the synthesis of spiroheterocycles using compounds like 1-(piperidin-1-yl)butane-1,3-dione, which is structurally related to 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione. This synthesis demonstrates the potential for such compounds in the creation of complex molecular structures (Gao et al., 2017).
Coordination Chemistry and Sensor Applications
A 2010 study explored the use of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione in coordination chemistry and sensor applications. This research can provide insights into similar uses for 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione (Rateb, 2011).
properties
IUPAC Name |
1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6(10)5-8(12)9-4-2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXHIIPZNDHXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306942 | |
| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione | |
CAS RN |
53544-25-5 | |
| Record name | 53544-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



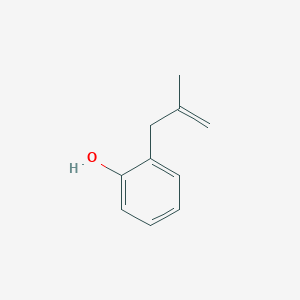


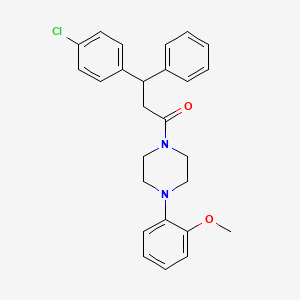


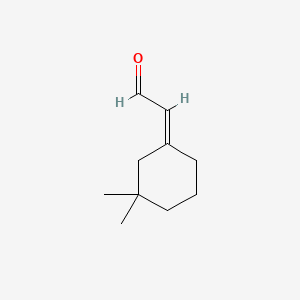
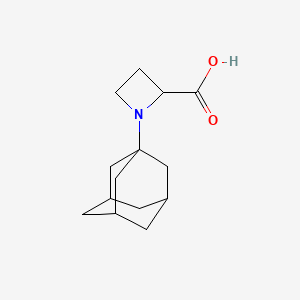

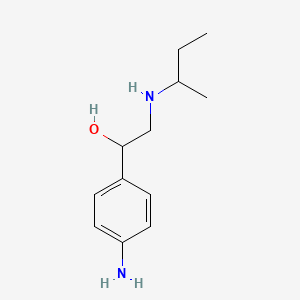
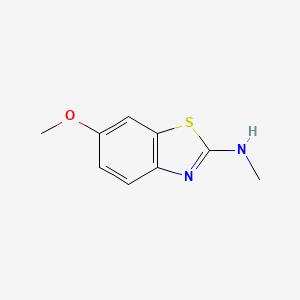

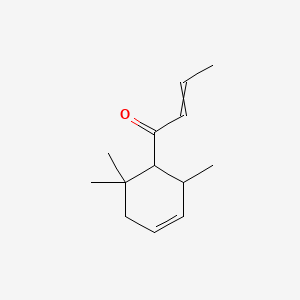
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1616474.png)